molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B186821
CAS RN: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a solution of 2-aminopyridine (292, 1.1022 g; 11.71 mmol) and Bu2SnCl2 (431 mg; 1.3 mmol) in DME (20 mL), ethyl 3-bromopyruvate (1.56 mL; 11.16 mmol) was added to give an instant yellow precipitate. The suspension was stirred at room temperature for 2 h, then solid K2CO3 (2.6 g; 18.8 mmol) was added and the mixture stirred for additional 20 h at the same temperature. The reaction mixture was then diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium chloride. The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel (eluent 50% ethyl acetate in dichloromethane), to afford the title compound 293 (1.31 g, 59% yield) as a white crystalline material. 1H NMR (400.2 MHz, DMSO) δ (ppm): 8.54 (m, 1H); 8.53 (d; J=0.9 Hz; 1H); 7.59 (ddd; J=1.3, 2.0, 9.2 Hz; 1H); 7.33 (ddd; J=1.3, 6.7, 9.2 Hz; 1H); 6.98 (dt; J=0.9, 7.8 Hz; 1H); 4.30 (q; J=7.0 Hz; 2H); 1.32 (t; J=7.0 Hz; 3H). MS: calc: 190.0; found: 191.1 (M+H).
Quantity
1.1022 g
Type
reactant
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Sn](CCCC)(CCCC)(Cl)Cl.Br[CH2:20][C:21](=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23].C([O-])([O-])=O.[K+].[K+]>COCCOC.C(OCC)(=O)C>[CH3:26][CH2:25][O:24][C:22]([C:21]1[N:1]=[C:2]2[N:3]([CH:4]=[CH:5][CH:6]=[CH:7]2)[CH:20]=1)=[O:23] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.1022 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
431 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(CCCC)CCCC
Name
Quantity
1.56 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give an instant yellow precipitate
STIRRING
Type
STIRRING
Details
the mixture stirred for additional 20 h at the same temperature
Duration
20 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluent 50% ethyl acetate in dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCOC(=O)C1=CN2C=CC=CC2=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.